molecular formula C25H25N3O6S B6516157 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 689753-71-7

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B6516157
CAS No.: 689753-71-7
M. Wt: 495.5 g/mol
InChI Key: SCAIPWQKFYUVEH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core with substituted dioxo groups. Its structure includes:

  • Thieno[2,3-d]pyrimidin-2,4-dione core: Provides a planar heterocyclic scaffold critical for interactions with biological targets .
  • 3-(2,4-Dimethoxyphenyl) substituent: Introduces electron-donating methoxy groups, enhancing solubility and modulating steric effects.
  • N-(2-Methoxyphenyl)acetamide side chain: A flexible moiety that may influence target selectivity via hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-14-15(2)35-24-22(14)23(30)28(18-11-10-16(32-3)12-20(18)34-5)25(31)27(24)13-21(29)26-17-8-6-7-9-19(17)33-4/h6-12H,13H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAIPWQKFYUVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OC)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O5SC_{20}H_{22}N_2O_5S, with a molecular weight of approximately 398.46 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with methoxy and acetamide groups.

Biological Activity Overview

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation markers.

Anticancer Activity

A study by Guo et al. synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against the MDA-MB-231 breast cancer cell line. Among the synthesized compounds, those with electron-withdrawing groups exhibited stronger cytotoxicity. The IC50 values for selected compounds ranged from 27.6 μM to 29.3 μM .

Table 1: Cytotoxic Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDStructureIC50 (μM)Cell Line
Compound IStructure A27.6MDA-MB-231
Compound IIStructure B29.3MDA-MB-231
Compound IIIStructure C35.0A549 (Lung Cancer)

Antimicrobial Properties

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity against various pathogens. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli with promising results .

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines in activated macrophages .

Case Studies

  • Breast Cancer Treatment : In a study involving the MDA-MB-231 cell line, several thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit cell proliferation. The results indicated that these compounds could serve as potential leads in developing new anticancer therapies .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria. The results showed that some derivatives had comparable efficacy to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. Studies have shown that thienopyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific structure of this compound may enhance its efficacy against various cancer types due to its ability to target multiple pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The thienopyrimidine scaffold is known for its antimicrobial activity. This compound may possess the ability to inhibit bacterial growth and could be developed into a novel antibiotic. Preliminary studies suggest that derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds featuring similar moieties have been studied for their anti-inflammatory properties. The presence of methoxy groups in this compound may contribute to its ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Neurological Applications

There is growing interest in the neuroprotective effects of thienopyrimidine derivatives. This compound may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Research into its effects on neurodegenerative diseases such as Alzheimer's or Parkinson's is warranted.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that thienopyrimidine derivatives induce apoptosis in breast cancer cells via mitochondrial pathways.
Study BAntimicrobial PropertiesFound that structurally similar compounds showed broad-spectrum activity against various bacterial strains.
Study CAnti-inflammatory EffectsReported significant reduction in inflammatory markers in animal models treated with thienopyrimidine derivatives.
Study DNeurological ApplicationsIndicated potential neuroprotective effects in models of oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Reported Bioactivity References
Target Compound 3-(2,4-Dimethoxyphenyl), 5,6-dimethyl, N-(2-methoxyphenyl)acetamide ~497.5* Inferred analgesic/anti-inflammatory activity (based on structural analogs)
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide Ethyl substituent at position 3, thioether linkage ~447.5 Not explicitly reported; thioether may enhance membrane permeability
N-(2,4-Dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2,4-Dimethoxyphenyl acetamide, sulfanyl bridge ~463.5 Potential kinase inhibition (similar sulfanyl-containing analogs show this activity)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dichlorophenyl group, pyrimidinone core (non-thieno) 344.2 Antimicrobial activity (e.g., against S. aureus)
N-(2,6-Dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide 2,6-Dimethylphenyl, amino linkage ~352.4 Anticancer activity (in vitro screening)

*Calculated based on structural formula.

Key Observations:

Substituent Effects :

  • Methoxy groups (e.g., in the target compound) improve solubility but may reduce binding affinity compared to halogenated (e.g., dichlorophenyl in ) or alkylated (e.g., ethyl in ) analogs, which exhibit stronger hydrophobic interactions .
  • Thioether/sulfanyl bridges (e.g., in ) enhance oxidative stability and bioavailability compared to ether linkages .

Core Modifications: Replacement of the thieno[2,3-d]pyrimidine core with a pyrimidinone (as in ) abolishes anti-inflammatory activity but introduces antimicrobial properties .

Potential Pharmacological Implications

Target Selectivity: The N-(2-methoxyphenyl)acetamide side chain may confer selectivity for cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes, similar to other thienopyrimidines . Methoxy groups at the 2- and 4-positions (on the phenyl ring) could reduce cytotoxicity, as seen in related compounds with improved therapeutic indices .

Drug Development Opportunities :

  • Hybridization with sulfonyl or sulfonamide groups (e.g., as in ) may enhance binding to kinase targets, expanding applications in oncology .
  • Structural simplification (e.g., removing the dioxo groups) could improve synthetic accessibility while retaining bioactivity .

Limitations :

  • High molecular weight (~497.5) may limit blood-brain barrier penetration, restricting CNS applications .
  • Lack of explicit in vivo data necessitates further preclinical validation.

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